molecular formula C27H25ClFN3O3S B2900795 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892757-55-0

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2900795
CAS No.: 892757-55-0
M. Wt: 526.02
InChI Key: SQGBRJGQVGKBDT-UHFFFAOYSA-N
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Description

This compound belongs to the fluoroquinolone-derived class, characterized by a 1,4-dihydroquinolin-4-one core with strategic substitutions influencing its physicochemical and pharmacological properties. Key structural features include:

  • Position 1: An ethyl group, which may enhance metabolic stability compared to cyclopropyl or benzyl substituents in analogs.
  • Position 6: Fluorine, a common substituent in quinolones to enhance antibacterial activity and membrane penetration.

Synthetic routes for analogous compounds involve coupling benzenesulfonyl or aroyl halides to amine intermediates in dichloromethane/ethanol mixtures under argon, followed by chromatography and recrystallization .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3S/c1-2-30-18-26(36(34,35)21-10-6-7-19(28)15-21)27(33)22-16-23(29)25(17-24(22)30)32-13-11-31(12-14-32)20-8-4-3-5-9-20/h3-10,15-18H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBRJGQVGKBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoline core structure and includes various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one. Its molecular formula is C23H24ClFN2O3SC_{23}H_{24}ClFN_2O_3S with a molecular weight of approximately 462.96 g/mol. The structure includes a sulfonyl group, a fluorine atom, and a piperazinyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H24ClFN2O3S
Molecular Weight462.96 g/mol
IUPAC Name3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzymatic activity.
  • Receptor Binding : The piperazinyl group enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
  • DNA Intercalation : The quinoline core can intercalate into DNA, which may inhibit DNA replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains due to its ability to disrupt cellular processes.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies show that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, in vitro assays revealed significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT29).

Neuropharmacological Effects

The piperazinyl component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for antidepressant and anxiolytic effects, indicating that this compound might modulate serotonin receptors or other neurotransmitter systems.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Case Study 1 : A study on a related quinoline derivative showed significant inhibition of topoisomerase II, suggesting that the compound could be an effective anticancer agent by preventing DNA replication.
  • Case Study 2 : Another investigation reported that a structurally similar compound exhibited potent antimicrobial activity against Gram-positive bacteria, supporting the hypothesis that the target compound may share similar properties.

Comparative Analysis

To better understand the unique features of this compound, it is essential to compare it with other related compounds:

CompoundKey FeaturesBiological Activity
3-(4-chlorobenzenesulfonyl)-1-methylquinolinMethyl substitution instead of ethylPotential antitumor activity
7-(4-piperidinyl)-6-fluoroquinolinLacks sulfonyl groupAntidepressant properties
2-(3-chlorophenyl)quinolinDifferent phenyl substitutionAntimicrobial activity

The unique combination of substituents in the target compound enhances both its chemical reactivity and biological activity profile compared to these analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares the target compound with key analogs, focusing on substituent-driven differences and hypothesized biological implications:

Compound Name / Identifier Position 1 Position 3 Position 7 Key Properties / Hypothesized Effects Reference
Target Compound Ethyl 3-Chlorobenzenesulfonyl 4-Phenylpiperazinyl Enhanced lipophilicity; potential dual activity (antimicrobial/CNS)
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-phenylpiperazino)quinoline Cyclopropyl Carboxylic acid 4-Phenylpiperazinyl Typical quinolone antibiotic scaffold; broad-spectrum activity
3-(3-Chlorobenzenesulfonyl)-7-diethylamino-1-(4-methylbenzyl)quinolin-4-one 4-Methylbenzyl 3-Chlorobenzenesulfonyl Diethylamino Increased lipophilicity; possible CNS targeting due to benzyl group
Impurity D (EP): 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one Ethyl Piperazinyl (unsubstituted) Intermediate with reduced potency; simpler structure
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl Carboxylic acid ester Chlorine at position 7 Classic fluoroquinolone design; high DNA gyrase inhibition

Key Observations:

Position 1 Substitutions: Ethyl (target) vs. cyclopropyl (classic quinolones): Ethyl may reduce DNA gyrase affinity but improve metabolic stability compared to cyclopropyl, which is prone to oxidative metabolism .

Position 7 Modifications: 4-Phenylpiperazinyl (target) vs. unsubstituted piperazinyl (Impurity D): The phenyl group enhances receptor selectivity, possibly shifting activity from bacterial targets (e.g., topoisomerase IV) to mammalian CNS receptors .

Position 3 Sulfonyl vs. Carboxylic Acid :

  • The 3-chlorobenzenesulfonyl group (target) increases molecular weight and lipophilicity compared to carboxylic acid derivatives (e.g., ciprofloxacin analogs), which may reduce renal clearance but improve tissue distribution .

Research Findings and Hypotheses

  • The 3-chlorobenzenesulfonyl group may reduce potency against bacteria compared to carboxylates but improve antifungal or antiviral activity .
  • CNS Penetration: The 4-phenylpiperazinyl group is a hallmark of antipsychotics (e.g., aripiprazole), suggesting possible 5-HT1A or dopamine receptor modulation. This contrasts with unsubstituted piperazinyl groups in antibiotics like norfloxacin .
  • Synthetic Challenges: Impurities such as 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one () highlight the need for precise coupling of benzenesulfonyl halides to avoid by-products during synthesis .

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